molecular formula C19H21ClN2O3 B2518844 2-(4-(3-Chlorophenyl)piperazin-1-yl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone CAS No. 869340-98-7

2-(4-(3-Chlorophenyl)piperazin-1-yl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone

Cat. No.: B2518844
CAS No.: 869340-98-7
M. Wt: 360.84
InChI Key: QNZJQZPRWYTDII-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted at the 4-position with a 3-chlorophenyl group. The piperazine is linked via an ethanone bridge to a 2,4-dihydroxy-3-methylphenyl moiety.

Properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-1-(2,4-dihydroxy-3-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3/c1-13-17(23)6-5-16(19(13)25)18(24)12-21-7-9-22(10-8-21)15-4-2-3-14(20)11-15/h2-6,11,23,25H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZJQZPRWYTDII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1O)C(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-Chlorophenyl)piperazin-1-yl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Chlorophenyl Group: The piperazine ring is then reacted with 3-chlorophenyl halide in the presence of a base to introduce the chlorophenyl group.

    Attachment of Ethanone Moiety: The ethanone moiety is introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Coupling with Dihydroxy-Methylphenyl Group: Finally, the dihydroxy-methylphenyl group is coupled to the ethanone moiety through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form quinones.

    Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols from the reduction of the carbonyl group.

    Substitution: Introduction of nitro or halogen groups on the aromatic rings.

Scientific Research Applications

2-(4-(3-Chlorophenyl)piperazin-1-yl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-(3-Chlorophenyl)piperazin-1-yl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone (CAS: 70395-06-1)
  • Structure: Shares the 4-(3-chlorophenyl)piperazine core but replaces the dihydroxy-methylphenyl group with a chloro-substituted ethanone.
  • Key Differences: The absence of hydroxyl groups reduces hydrophilicity (logP: ~2.8 estimated) compared to the target compound.
  • Synthesis : Prepared via chloroacetylation of 4-(3-chlorophenyl)piperazine, contrasting with the target compound’s coupling of hydroxyaryl groups .
(3-Chlorophenyl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone (CAS: 303139-18-6)
  • Structure: Replaces the ethanone bridge with a methanone and introduces a 2-methoxyphenyl group.
  • Key Differences :
    • The methoxy group is electron-donating, increasing piperazine basicity (pKa ~8.5 vs. ~7.5 for 3-chlorophenyl).
    • Reduced solubility due to the absence of hydroxyl groups .

Modifications to the Aromatic Ethanone Moiety

2-(4-Chlorophenyl)-2-(3-pyridinyl)-1-{4-[4-(trifluoromethyl)phenyl]-1-piperazinyl}ethanone
  • Structure: Features a 4-chlorophenyl and 3-pyridinyl group on the ethanone, with a trifluoromethylphenyl-piperazine.
  • The trifluoromethyl group increases lipophilicity (logP: ~3.5) compared to the target compound’s dihydroxy groups (logP: ~1.9) .
1-(2,4-Dihydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one
  • Structure : Lacks the piperazine core but shares the dihydroxyphenyl group.
  • Key Differences :
    • The chalcone (α,β-unsaturated ketone) structure confers antioxidant activity, absent in the target compound.
    • Simplified structure may reduce CNS penetration due to lower molecular weight (~258 g/mol vs. ~400 g/mol for the target compound) .

Functional Group Additions and Linkers

1-[2-[3-[4-(2-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone (CAS: 63990-66-9)
  • Structure: Incorporates a hydroxypropoxy linker between the ethanone and piperazine.
  • 2-Chlorophenyl substitution alters steric interactions compared to the 3-chlorophenyl isomer in the target compound .
2-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK47)
  • Structure : Substitutes the 3-chlorophenyl group with a 4-trifluoromethylphenyl group.
  • Key Differences :
    • The trifluoromethyl group increases metabolic resistance but may reduce aqueous solubility.
    • Higher molecular weight (MW: ~330 g/mol) compared to the target compound (MW: ~385 g/mol) .

Pharmacological and Physicochemical Comparisons

Receptor Binding Profiles

  • Target Compound : Predicted to bind serotonin (5-HT) and dopamine receptors due to the piperazine core and hydroxyl groups.
  • Analog 2.2.1 : The pyridinyl group may shift selectivity toward 5-HT6 receptors .
  • Analog 2.1.1: Chloroethanone’s electrophilicity could lead to off-target alkylation, reducing therapeutic utility .

Solubility and logP

  • Target Compound : logP ~1.9 (estimated), with high aqueous solubility due to dihydroxy groups.
  • Analog 2.2.1 : logP ~3.5, requiring formulation enhancements for bioavailability .

Metabolic Stability

  • Target Compound : Hydroxyl groups may undergo glucuronidation, shortening half-life.
  • Analog 2.3.2 (MK47) : Trifluoromethyl group resists oxidation, enhancing stability .

Biological Activity

The compound 2-(4-(3-Chlorophenyl)piperazin-1-yl)-1-(2,4-dihydroxy-3-methylphenyl)ethanone is a derivative of piperazine, a class of compounds known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H22ClN3O3C_{19}H_{22}ClN_3O_3, with a molecular weight of approximately 363.84 g/mol. The structure includes a piperazine moiety and two aromatic rings, which are crucial for its biological interactions.

1. Antidepressant Properties

Research has indicated that piperazine derivatives exhibit significant antidepressant activity. Studies suggest that compounds with similar structures to this compound can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.

  • Mechanism of Action : The compound may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonergic transmission in the brain, which is pivotal in treating depression .

2. Anticancer Activity

Recent studies have explored the cytotoxic effects of piperazine derivatives against various cancer cell lines.

  • Case Study : In vitro assays demonstrated that related compounds inhibited the growth of colon cancer (HT-29) and lung cancer (A549) cells, with IC50 values indicating effective cytotoxicity . The mechanism involves inducing apoptosis and disrupting cell cycle progression.
Cell LineIC50 Value (µM)Effect
HT-2912.5Cytotoxic
A54915.0Cytotoxic

Structure-Activity Relationship (SAR)

The biological activity of piperazine derivatives is significantly influenced by their structural features. Substituents on the aromatic rings can enhance or diminish activity:

  • Chlorine Substitution : The presence of chlorine at specific positions increases potency against certain targets like MAO-B (Monoamine Oxidase B), which is relevant in neurodegenerative diseases .

Inhibition Studies

Inhibition studies have shown that related compounds can effectively inhibit key enzymes involved in neurotransmitter metabolism:

  • Monoamine Oxidase Inhibition : Compounds similar to this compound demonstrated selective inhibition of MAO-B with IC50 values ranging from 0.51 µM to 0.69 µM .

Toxicity Assessment

Toxicity evaluations are essential for assessing the safety profile of new compounds:

  • MTT Assay Results : The compound was tested on Vero cells (African green monkey kidney epithelial cells) showing viability above 80% at concentrations up to 100 µg/mL, indicating low toxicity at therapeutic levels .

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